molecular formula C10H11N3 B155867 6-Methylquinoline-2,4-diamine CAS No. 1955-64-2

6-Methylquinoline-2,4-diamine

Cat. No. B155867
CAS RN: 1955-64-2
M. Wt: 173.21 g/mol
InChI Key: UJDVRLWWWFTEAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Methylquinoline-2,4-diamine, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Methylquinoline-2,4-diamine is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The presence of the methyl and diamine groups at specific positions on the quinoline core gives this compound its unique properties .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Methylquinoline-2,4-diamine, are known to undergo various chemical reactions. For instance, they can participate in nucleophilic and electrophilic substitution reactions . The specific reactions that 6-Methylquinoline-2,4-diamine can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

6-Methylquinoline-2,4-diamine is a compound with a molecular weight of 173.21 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .

Safety And Hazards

6-Methylquinoline-2,4-diamine may be harmful if swallowed and can cause skin irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin and eyes .

Future Directions

Quinoline derivatives, including 6-Methylquinoline-2,4-diamine, continue to be a focus of research due to their versatile applications in fields such as medicinal chemistry . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications in various fields .

properties

IUPAC Name

6-methylquinoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDVRLWWWFTEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoline-2,4-diamine

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